molecular formula C5H9N3O2 B1527080 2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol CAS No. 23982-98-1

2-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-ol

Cat. No.: B1527080
CAS No.: 23982-98-1
M. Wt: 143.14 g/mol
InChI Key: CQUJLNJBFSDENS-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using techniques such as 1H and 13C NMR, MS, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can include acylation, cyclization, and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents on the oxadiazole ring .

Scientific Research Applications

1. Pharmacological Properties and Potential Medical Applications

  • Antidiarrheal Agents : Research conducted by Adelstein et al. (1976) explored derivatives of 1,3,4-oxadiazole, leading to the discovery of compounds with significant antidiarrheal properties, potentially useful as therapeutic agents. These compounds, including variations of 1,3,4-oxadiazole, showed equipotency to established agents like diphenoxylate and loperamide, with reduced analgesic activity (Adelstein, Yen, Dajani, & Bianchi, 1976).
  • Anti-inflammatory and Antithrombotic Properties : Basra et al. (2019) investigated the anti-inflammatory activities of 1,3,4-oxadiazole derivatives in vitro and in vivo. Some compounds, such as 3a and 3c, showed potent anti-inflammatory effects. Additionally, compounds like 3h and 3a displayed significant roles in enhancing clotting time, indicating potential antithrombotic applications (Basra et al., 2019).

2. Bioisostere and Receptor Agonist Research

3. Synthesis and Characterization of Derivatives

  • Synthetic Methods and Structural Studies : Epishina, Kulikov, & Fershtat (2022) developed methods for synthesizing functionally substituted 1,2,5-oxadiazole 2-oxides, providing insights into the structural and electronic features of these compounds. This research is crucial for the development of pharmacologically active substances (Epishina, Kulikov, & Fershtat, 2022).

4. Potential Applications in Energetic Materials

  • Insensitive Energetic Materials : Yu et al. (2017) explored the synthesis of 1,3,4-oxadiazole derivatives for use in insensitive energetic materials. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in explosive and propellant formulations (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

5. Antimicrobial and Anticancer Research

  • Antimicrobial Activities : Bhat, Al-Omar, & Siddiqui (2013) conducted a study on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, revealing significant antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
  • Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. These compounds demonstrated activity against specific cancer cell lines and have been linked to the molecular target TIP47, an IGF II receptor binding protein (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Mechanism of Action

1,3,4-Oxadiazole derivatives can interact with various biological targets such as enzymes and proteins, contributing to their antiproliferative effects .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazole derivatives would depend on the specific compound. Some derivatives exhibit low impact and friction sensitivity and good thermal stability .

Future Directions

Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells . Structural modifications and further computational studies could lead to the design and synthesis of new anti-COVID-19 agents .

Properties

IUPAC Name

2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUJLNJBFSDENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23982-98-1
Record name 2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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